molecular formula C11H13NO2 B11904547 3-(Pyrrolidin-2-yl)benzoic acid CAS No. 1187932-57-5

3-(Pyrrolidin-2-yl)benzoic acid

Cat. No.: B11904547
CAS No.: 1187932-57-5
M. Wt: 191.23 g/mol
InChI Key: QFVDUGCRHXDSRI-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-2-yl)benzoic acid is a chemical compound that features a benzoic acid moiety attached to a pyrrolidine ring. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, makes this compound particularly interesting for various applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-2-yl)benzoic acid typically involves the formation of the pyrrolidine ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable amine with a benzoic acid derivative can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and attachment processes efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Pyrrolidin-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring molecules.

    Industry: The compound can be used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biological pathways, making the compound useful in medicinal chemistry for the development of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with a lactam structure.

    Pyrrolidin-2,5-dione: A compound with two carbonyl groups in the pyrrolidine ring.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

3-(Pyrrolidin-2-yl)benzoic acid is unique due to the presence of both the pyrrolidine ring and the benzoic acid moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1187932-57-5

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-pyrrolidin-2-ylbenzoic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2,(H,13,14)

InChI Key

QFVDUGCRHXDSRI-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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